molecular formula C18H21N7OS B2416231 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034291-15-9

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2416231
CAS No.: 2034291-15-9
M. Wt: 383.47
InChI Key: LFUHFQOYMPOSBB-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-2-3-13-17(27-24-22-13)18(26)21-8-9-25-16(12-4-5-12)10-14(23-25)15-11-19-6-7-20-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUHFQOYMPOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the multi-heterocyclic framework of this compound?

  • Methodology :

  • Begin with separate synthesis of the pyrazole (5-cyclopropyl-3-pyrazinyl) and thiadiazole (4-propyl-1,2,3-thiadiazole-5-carboxamide) cores. For pyrazole formation, cyclopropane introduction via [3+2] cycloaddition or alkylation of pre-formed pyrazole intermediates is critical .
  • Couple the pyrazole and thiadiazole moieties using carbodiimide-mediated amide bond formation or nucleophilic substitution .
  • Monitor reaction progress via TLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Key Parameters : Temperature control (60–80°C for cyclopropane stability), anhydrous solvents (DMF or dichloromethane), and pH adjustment during workup .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for cyclopropane protons (δ 1.0–2.0 ppm), pyrazine aromatic protons (δ 8.5–9.5 ppm), and thiadiazole carbons (δ 160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~450–460 for C20H22N6O2S) with <2 ppm error .
  • IR Spectroscopy : Verify carboxamide C=O stretching (~1680 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during pyrazole-thiadiazole coupling?

  • Methodology :

  • Use bulky coupling agents (e.g., HATU instead of EDC) to improve reaction efficiency in sterically congested environments .
  • Employ microwave-assisted synthesis (100–120°C, 30 min) to accelerate coupling while minimizing decomposition .
  • Validate intermediate purity via LC-MS before proceeding to subsequent steps .

Q. What strategies address contradictory bioactivity data in enzymatic vs. cellular assays?

  • Methodology :

  • Perform target engagement studies (e.g., SPR or ITC) to confirm direct binding to enzymes like cyclooxygenase-2 or kinase targets .
  • Use isogenic cell lines (wild-type vs. enzyme-knockout) to distinguish on-target effects from off-target interactions .
  • Re-evaluate compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. How can computational methods guide the design of analogs with improved metabolic stability?

  • Methodology :

  • Run in silico ADMET predictions (e.g., SwissADME) to identify metabolic hotspots (e.g., propyl chain oxidation) .
  • Perform density functional theory (DFT) calculations to assess electron density at reactive sites (e.g., pyrazine ring) and prioritize halogenation or methyl group substitutions .
  • Validate predictions via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What experimental approaches resolve discrepancies in reported IC50 values across studies?

  • Methodology :

  • Standardize assay protocols: Use identical enzyme concentrations (e.g., 10 nM kinase), ATP levels (1 mM), and incubation times (60 min) .
  • Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .
  • Cross-validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity vs. radiometric assays for catalytic inhibition) .

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